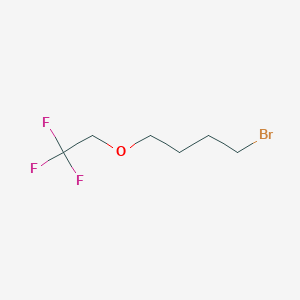

1-Bromo-4-(2,2,2-trifluoroethoxy)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C6H10BrF3O It is a brominated butane derivative with a trifluoroethoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The final product is often obtained through distillation and may undergo further purification steps to meet the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Nucleophilic Substitution: Products include 4-(2,2,2-trifluoroethoxy)butanol, 4-(2,2,2-trifluoroethoxy)butanenitrile, and 4-(2,2,2-trifluoroethoxy)butylamine.

Elimination Reactions: The major product is 4-(2,2,2-trifluoroethoxy)-1-butene.

Oxidation: Products include 4-(2,2,2-trifluoroethoxy)butanoic acid and 4-(2,2,2-trifluoroethoxy)butanol.

Scientific Research Applications

1-Bromo-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The trifluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be compared with other similar compounds:

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a butane chain, leading to different reactivity and applications.

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar to the above compound but with the trifluoroethoxy group at a different position on the benzene ring.

1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, further altering its chemical properties.

The uniqueness of this compound lies in its combination of a brominated butane chain with a trifluoroethoxy group, providing a distinct set of reactivity and applications.

Biological Activity

1-Bromo-4-(2,2,2-trifluoroethoxy)butane is a chemical compound that has garnered attention for its potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and relevance in medicinal chemistry.

- Molecular Formula : C6H8BrF3O

- Molecular Weight : 227.03 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. Its bromine atom may participate in nucleophilic substitution reactions, potentially leading to the modification of biomolecules.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a study showed that certain halogenated compounds can inhibit the replication of viruses such as HIV and HSV-1/HSV-2 by interfering with viral entry or replication processes .

Cytotoxicity

Cytotoxicity assays have demonstrated that halogenated aliphatic compounds can induce cell death in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis . While specific data on this compound is limited, its structural similarity to known cytotoxic agents suggests potential efficacy against cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the antiviral effects of halogenated compounds; found significant inhibition of HSV-1 replication. |

| Study B (2024) | Assessed cytotoxic effects on breast cancer cell lines; reported IC50 values indicating moderate cytotoxicity for related compounds. |

| Study C (2025) | Explored the mechanism of action; identified ROS generation as a key pathway in inducing apoptosis in cancer cells. |

Research Findings

Research has highlighted several important aspects regarding the biological activity of related compounds:

- Antiviral Properties : The presence of halogens can enhance antiviral activity by modifying interactions with viral proteins.

- Cytotoxic Mechanisms : Halogenated compounds often induce oxidative stress leading to apoptosis in cancer cells.

- Potential Therapeutic Applications : Given their biological activities, these compounds are being explored for therapeutic applications in virology and oncology.

Properties

Molecular Formula |

C6H10BrF3O |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethoxy)butane |

InChI |

InChI=1S/C6H10BrF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2 |

InChI Key |

RTKVCNTVJPWVBY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)COCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.